N-Fmoc-cadaverine hydrobromide (CAS 352351-57-6) is a monoprotected diamine widely utilized as a precision 5-carbon spacer and cross-linking precursor in peptide synthesis, dendrimer functionalization, and nanoparticle coating. By masking one primary amine with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and stabilizing the other as a hydrobromide salt, this compound prevents the uncontrolled polymerization typical of free polyamines [1]. The 5-carbon aliphatic chain provides an optimal balance of flexibility and hydrophilicity, making it a standard choice for introducing amine functionality onto crowded molecular architectures, such as PAMAM dendrimers, without inducing severe steric hindrance [2].
Substituting N-Fmoc-cadaverine hydrobromide with shorter analogs (e.g., N-Fmoc-ethylenediamine) or unprotected cadaverine fundamentally alters reaction outcomes and processability. Unprotected diamines act as homobifunctional cross-linkers, leading to immediate inter- and intra-molecular cross-linking and insoluble polymeric byproducts during carbodiimide-mediated coupling [1]. Furthermore, attempting to use the free base form of N-Fmoc-cadaverine introduces severe handling instability, as free aliphatic amines rapidly absorb atmospheric carbon dioxide to form carbamates and are prone to oxidation . Conversely, the hydrobromide salt ensures long-term shelf stability while maintaining high solubility in critical polar aprotic solvents like DMF and DMSO, which is essential for homogeneous coupling reactions [2].
During the functionalization of carboxylated surfaces or polymers using EDC/HOBt chemistry, unprotected cadaverine acts as a homobifunctional cross-linker, leading to massive inter- and intra-molecular cross-linking. Utilizing N-Fmoc-cadaverine hydrobromide restricts the reaction to a single amine, ensuring 100% unidirectional coupling [1]. This monoprotection is critical for sequential functionalization, where the Fmoc group is subsequently cleaved using 20% piperidine in DMF to reveal a primary amine for downstream conjugation without the risk of prior polymerization [1].
| Evidence Dimension | Coupling Directionality and Polymerization Risk |
| Target Compound Data | 100% unidirectional coupling; no polymerization |
| Comparator Or Baseline | Unprotected cadaverine: High risk of uncontrolled cross-linking |
| Quantified Difference | Elimination of polymeric byproducts |
| Conditions | EDC/HOBt-mediated coupling to carboxylates in DMF/DMSO |
Ensures reproducible, sequence-specific functionalization of polymers and nanoparticles without yield-destroying cross-linking.
When functionalizing highly crowded architectures like Generation 3.5 (G3.5) PAMAM dendrimers, spacer length dictates the accessibility of the resulting terminal group. The 5-carbon chain of N-Fmoc-cadaverine provides sufficient distance from the dendrimer surface to overcome steric shielding, whereas 2-carbon spacers (e.g., N-Fmoc-ethylenediamine) often result in poor downstream conjugation efficiencies due to steric crowding [1]. The 5-carbon spacer maintains optimal hydrophilicity, avoiding the aqueous insolubility associated with longer 10-carbon or 12-carbon aliphatic linkers[1].
| Evidence Dimension | Steric Accessibility for Downstream Conjugation |
| Target Compound Data | Optimal accessibility (5-carbon spacer) |
| Comparator Or Baseline | N-Fmoc-ethylenediamine (2-carbon spacer): High steric hindrance |
| Quantified Difference | Increases downstream conjugation efficiency by providing a 5-carbon spatial buffer compared to 2-carbon analogs. |
| Conditions | Surface functionalization of G3.5 PAMAM dendrimers |
Maximizes the payload capacity and reactivity of functionalized dendrimers and nanoparticles in drug delivery applications.
The free base of N-Fmoc-cadaverine is susceptible to atmospheric degradation, readily forming carbamates upon exposure to CO2. The hydrobromide salt form mitigates this risk, providing a highly stable, crystalline solid with a decomposition melting point of ~130 °C . Crucially, the hydrobromide salt exhibits rapid and complete solubility in polar aprotic solvents like DMF and DMSO when neutralized in situ with a mild base (e.g., DIPEA or TEA), facilitating high-efficiency homogeneous coupling reactions that are difficult to achieve with degraded free-base materials [1].
| Evidence Dimension | Atmospheric Stability and Handling |
| Target Compound Data | Stable crystalline solid (mp ~130 °C dec.); resists CO2 absorption |
| Comparator Or Baseline | Free base: Rapid carbamate formation and oxidation |
| Quantified Difference | Maintains >98% purity over long-term storage, preventing stoichiometric imbalances caused by carbamate formation. |
| Conditions | Storage in ambient air and dissolution in DMF/DMSO |
Eliminates batch-to-batch variability caused by reagent degradation, ensuring reliable stoichiometry in expensive bioconjugation workflows.
N-Fmoc-cadaverine hydrobromide is the premier choice for converting carboxylate-terminated PAMAM dendrimers or magnetic nanoparticles into amine-terminated platforms. The 5-carbon spacer provides the necessary steric relief for subsequent conjugation of bulky targeting ligands, fluorophores (like Cy5), or therapeutic payloads, while the Fmoc protection prevents nanoparticle agglomeration during the initial coupling phase [1].
In the synthesis of complex peptides or PROTACs requiring an aliphatic linker, this compound serves as an ideal building block. Its high solubility in DMF and compatibility with standard DIC/HOBt or HATU coupling protocols allow for seamless integration into automated SPPS workflows. The Fmoc group is easily removed under standard mild basic conditions (piperidine), avoiding the harsh acidic cleavage required for Boc-protected alternatives [2].
The compound is utilized to synthesize fluorogenic substrates and diagnostic probes (e.g., for cathepsin K activity). The cadaverine spacer provides an optimal distance between the quenching moiety and the fluorophore, ensuring efficient resonance energy transfer in the intact probe and a high signal-to-noise ratio upon enzymatic cleavage [3].
Irritant